3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol
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Overview
Description
3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol is a chemical compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol typically involves the reaction of 2,6-dimethylmorpholine with a trifluoropropanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often optimized based on the specific requirements of the desired application.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A structurally related compound with similar properties.
Morpholine: The parent compound of the morpholine family, lacking the methyl and trifluoropropanol substitutions.
Uniqueness
3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol is unique due to the presence of both the 2,6-dimethylmorpholine and trifluoropropanol moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2/c1-6-3-13(4-7(2)15-6)5-8(14)9(10,11)12/h6-8,14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPXEOVLFHYBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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